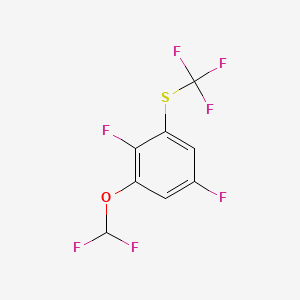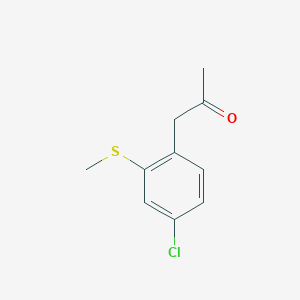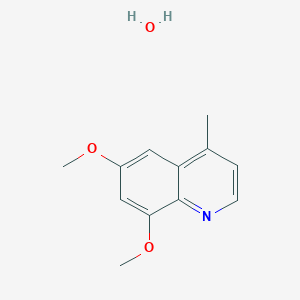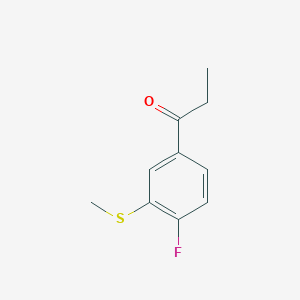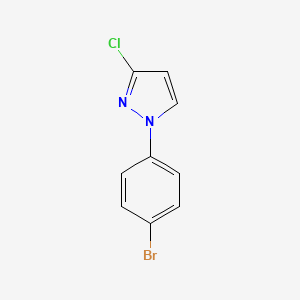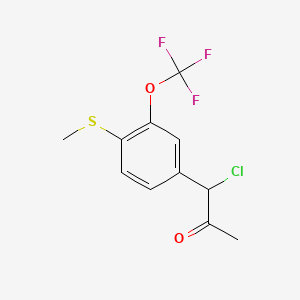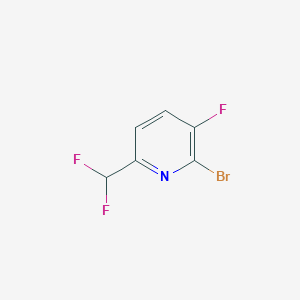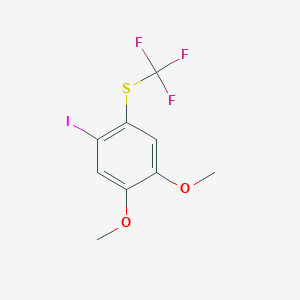
4'-(Difluoromethyl)-5'-(1-fluorocyclopropyl)-4-iodo-2'-methyl-2'H-1,3'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluorocyclopropyl group, an iodine atom, and a methyl group attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the bipyrazole core, followed by the introduction of the difluoromethyl, fluorocyclopropyl, iodine, and methyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Analyse Des Réactions Chimiques
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The difluoromethyl and fluorocyclopropyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
These compounds share structural similarities, such as the presence of a fluorocyclopropyl group, but differ in other functional groups and overall structure. The uniqueness of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H10F3IN4 |
|---|---|
Poids moléculaire |
382.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-(1-fluorocyclopropyl)-5-(4-iodopyrazol-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H10F3IN4/c1-18-10(19-5-6(15)4-16-19)7(9(12)13)8(17-18)11(14)2-3-11/h4-5,9H,2-3H2,1H3 |
Clé InChI |
SERPDXVKICKFJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2(CC2)F)C(F)F)N3C=C(C=N3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





